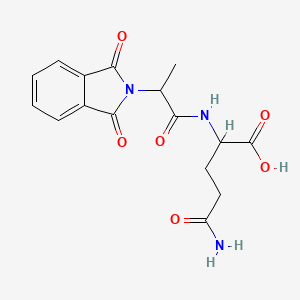
N-Phthaloyl-L-alanyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phthaloyl-L-alanyl-L-glutamine is a synthetic dipeptide compound with the chemical formula C16H17N3O6. It is known for its stability and is often used as an impurity marker in the synthesis of other compounds. The compound is characterized by the presence of a phthaloyl group attached to the L-alanyl-L-glutamine dipeptide, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-Phthaloyl-L-alanyl-L-glutamine typically involves the reaction of phthaloyl chloride with L-glutamine in an alkalescent aqueous solution. The process includes the following steps:
- Dissolving L-glutamine in an alkalescent aqueous solution and stirring.
- Adding a toluene solution of phthaloyl chloride while maintaining the pH between 9.5 and 11.5.
- Adjusting the pH to less than 4 using an inorganic acid.
- Filtering the solution to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Phthaloyl-L-alanyl-L-glutamine undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent amino acids.
Substitution: Replacing the phthaloyl group with other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Involves nucleophilic reagents such as amines or alcohols.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Produces L-alanine and L-glutamine.
Substitution: Results in various substituted derivatives of the original compound.
Oxidation and Reduction: Leads to oxidized or reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
N-Phthaloyl-L-alanyl-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a stable intermediate in the synthesis of other compounds.
Biology: Serves as a model compound for studying peptide interactions and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a protective agent in parenteral nutrition.
Industry: Employed in the production of high-purity amino acids and peptides for various applications.
Mecanismo De Acción
The mechanism of action of N-Phthaloyl-L-alanyl-L-glutamine involves its interaction with specific molecular targets and pathways. The phthaloyl group provides stability to the dipeptide, allowing it to resist degradation and maintain its structure. This stability is crucial for its role in drug delivery and as a protective agent in parenteral nutrition. The compound’s interaction with cellular pathways helps in maintaining nitrogen balance and supporting protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A stable synthetic glutamine dipeptide used in cell culture and parenteral nutrition.
N-Phthaloyl-L-glutamic acid: Another phthaloyl-protected amino acid with similar stability properties.
Uniqueness
N-Phthaloyl-L-alanyl-L-glutamine is unique due to its dual protection by the phthaloyl group and the dipeptide structure. This combination provides enhanced stability and resistance to degradation compared to other similar compounds. Its specific applications in drug delivery and parenteral nutrition further highlight its distinct advantages .
Propiedades
Fórmula molecular |
C16H17N3O6 |
|---|---|
Peso molecular |
347.32 g/mol |
Nombre IUPAC |
5-amino-2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H17N3O6/c1-8(13(21)18-11(16(24)25)6-7-12(17)20)19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7H2,1H3,(H2,17,20)(H,18,21)(H,24,25) |
Clave InChI |
FJSAIZIREWPYHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


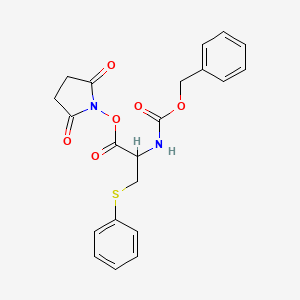
![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)
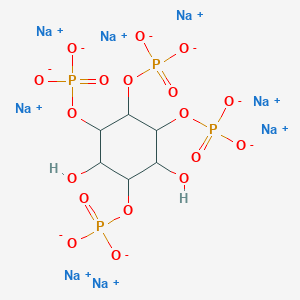
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)
![sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B13397377.png)

![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)
![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)
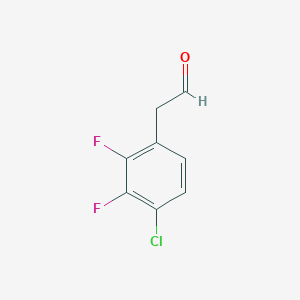
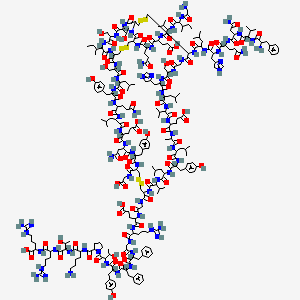
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)

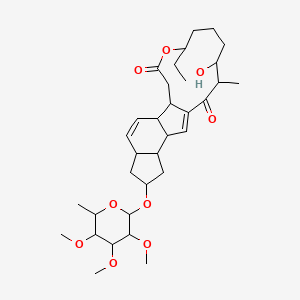
![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)
